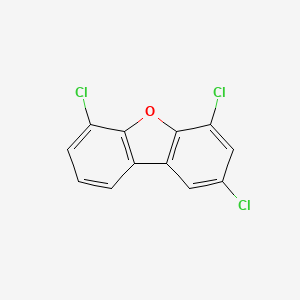

2,4,6-Trichlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-4-8-7-2-1-3-9(14)11(7)16-12(8)10(15)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKURBTWZFQHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207532 | |

| Record name | 2,4,6-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-14-5 | |

| Record name | 2,4,6-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384GMZ5B40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Release of 2,4,6 Trichlorodibenzofuran

Unintentional Synthesis Routes

2,4,6-Trichlorodibenzofuran is not intentionally produced for commercial purposes. Instead, it is an unintentional byproduct of various industrial and combustion processes. t3db.cagovinfo.gov Chlorinated dibenzofurans (CDFs), the family of chemicals to which this compound belongs, are formed in small amounts as impurities in the manufacturing of other chemicals and during incineration. t3db.cagovinfo.govt3db.ca

Byproducts in Industrial Chemical Production Processes

The synthesis of certain chlorinated organic compounds can lead to the unintentional formation of this compound and other polychlorinated dibenzofurans (PCDFs). ontosight.aiontosight.ai These compounds can arise as impurities during the production of pesticides and other chemicals. ontosight.ai For instance, the production of 2,4,4'-trichloro-2'-hydroxydiphenylether can result in the formation of 2,4,8-trichlorodibenzofuran (B1205654) as an impurity. google.com While not specifically mentioning the 2,4,6-isomer, this highlights the potential for PCDF formation in such processes.

Thermochemical Formation during Combustion Processes

Combustion is a primary source of environmental dioxins and furans. nih.gov PCDFs, including this compound, can be formed during the pyrolysis or incineration of chlorine-containing products like polychlorinated biphenyls (PCBs), chlorobenzenes, and chlorophenols at temperatures below 1200°C. wikipedia.org

Pyrolysis and Incineration of Chlorinated Precursors (e.g., Polychlorinated Biphenyls, Chlorobenzenes, Chlorophenols)

The thermal decomposition of various chlorinated aromatic compounds is a significant pathway for the formation of this compound. Laboratory experiments have demonstrated that the pyrolysis of PCBs yields significant amounts of PCDFs. nih.govresearchgate.net Similarly, the combustion of chlorobenzenes can produce both PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs). nih.govresearchgate.net

Chlorophenols are also recognized as important precursors to the formation of PCDDs and PCDFs during incineration. nih.govepa.gov Studies have shown that the pyrolysis of chlorophenols at elevated temperatures can lead to complex mixtures of PCDD/PCDF congeners. researchgate.net For example, experiments involving the combustion of chlorophenol mixtures over fly ash have been conducted to understand the formation of these toxic compounds. nih.gov

Table 1: Pyrolysis of Polychlorinated Biphenyls (PCBs) and Formation of Polychlorinated Dibenzofurans (PCDFs)

Influence of Operational Parameters (e.g., Temperature, Oxygen Concentration, Residence Time) on Formation Yields

The formation of PCDFs during combustion is highly dependent on operational parameters. Temperature plays a crucial role, with studies showing that PCDF formation from PCBs can be maximized at specific temperature ranges. For instance, heating PCBs in air showed maximum PCDF formation at around 300°C, with a decline at 330°C, suggesting decomposition at higher temperatures. nih.gov One study identified an optimal temperature of 675°C for PCDF formation from PCBs. epa.gov

Oxygen concentration is another critical factor. Research indicates that both temperature and oxygen have significant and synergistic effects on PCDF yield. epa.gov Experiments on the combustion of Aroclor 1254 in mineral oil revealed that markedly higher yields of tetrachlorodibenzofurans (TCDFs) were observed at lower residual oxygen concentrations (2-8%) compared to higher concentrations (>20%). nih.gov An excess oxygen concentration of 8% was found to be optimal in one study. epa.gov

Residence time, the duration a substance is exposed to a certain temperature, also influences PCDF formation. However, its effect can be less pronounced compared to temperature and oxygen concentration. In one study, residence times between 0.3 and 1.5 seconds did not significantly affect the PCDF yield, although shorter times appeared to result in lower yields. epa.gov Effective destruction of PCBs and minimal formation of PCDFs in modern incinerators require high temperatures, excess air, and sufficient residence times. researchgate.net

Table 2: Influence of Operational Parameters on PCDF Formation from PCBs

Primary and Secondary Emission Sources into the Environment

The primary sources of this compound and other PCDFs into the environment are anthropogenic. nih.gov These can be categorized as primary and secondary emission sources.

Primary emission sources are those that directly release PCDFs into the environment. These include:

Waste Incineration: Municipal, medical, and hazardous waste incinerators are significant sources of PCDFs. ontosight.ainih.govenvironment.govt.nz

Industrial Processes: The manufacturing of certain chemicals, such as pesticides and chlorinated compounds, can release PCDFs as byproducts. ontosight.ainih.gov Pulp and paper mills that use chlorine bleaching have also been identified as a source. nih.gov

Combustion of Fuels: The burning of coal, wood, and petroleum products can lead to the formation and release of PCDFs. nih.gov

Uncontrolled Combustion: Forest fires, building fires, and residential wood burning are also sources of PCDF emissions. nih.gov

Secondary emission sources involve the release of PCDFs that have already been formed and deposited in environmental reservoirs. These include:

Contaminated Sites: Soils and sediments contaminated with PCDFs from historical industrial activities or waste disposal can act as secondary sources, releasing these compounds back into the environment through processes like volatilization and erosion.

Sewage Sludge: Sewage sludge can contain PCDFs, and its application to land can introduce these compounds into the soil. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3-Trichlorobenzene |

| 1,2,4-Trichlorobenzene |

| 1,4-Dichlorobenzene |

| 2,2',4,4',5,5'-Hexachlorobiphenyl |

| 2,2',6,6'-Tetrachlorobiphenyl |

| 2,3,4,6-Tetrachlorophenol |

| 2,4,4'-Trichloro-2'-hydroxydiphenylether |

| This compound |

| 2,4,6-Trichlorophenol (B30397) |

| 2,4-Dichlorophenol |

| 2,4,8-Trichlorodibenzofuran |

| 2-Chlorophenol |

| Aroclor 1248 |

| Aroclor 1254 |

| Chlorobenzenes |

| Chlorophenols |

| Polychlorinated Biphenyls (PCBs) |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) |

| Polychlorinated Dibenzofurans (PCDFs) |

Environmental Occurrence and Distribution of 2,4,6 Trichlorodibenzofuran

Detection in Diverse Environmental Matrices

Scientific analysis has confirmed the presence of PCDFs in the atmosphere, water systems, soil, and sediment. However, isomer-specific data for 2,4,6-Trichlorodibenzofuran is often limited, as environmental monitoring and regulatory efforts typically focus on the 17 congeners that have chlorine atoms in the 2, 3, 7, and 8 positions due to their higher toxicological significance. apvma.gov.au

Atmospheric Presence and Transport Dynamics

PCDFs, including trichlorodibenzofuran congeners, can be released into the atmosphere from sources such as industrial combustion and the volatilization of chemical products like phenoxy herbicides. wikipedia.orgnih.gov Once in the atmosphere, these compounds can undergo short- and long-range transport, leading to their deposition in regions far from the original source. nih.gov Real-time atmospheric measurements have been developed for some herbicides, but specific concentration data for this compound in the gas phase is not extensively documented in available research. nih.gov Atmospheric concentrations of PCDFs are generally low, and their detection requires highly specialized and sensitive analytical methods. apvma.gov.au

Aquatic System Contamination (e.g., Seawater, Lake Water)

PCDFs enter aquatic systems through atmospheric deposition, runoff from contaminated land, and direct industrial effluents. nih.gov Due to their hydrophobic nature, they tend to adsorb to particulate matter and settle into sediments rather than remaining dissolved in the water column. nih.gov Environmental surveys in various regions have been conducted to measure PCDF levels. For example, a comprehensive study of New Zealand's rivers and estuaries found that PCDF concentrations were generally very low or below the limits of detection. environment.govt.nzenvironment.govt.nz In the river water samples, no PCDF congeners were detected, with analytical limits of detection ranging from 0.3–2 pg/L for some of the most monitored congeners. environment.govt.nz Similarly, in estuaries, total PCDF concentrations were found to be low. environment.govt.nz Specific quantitative data for this compound in seawater or lake water is not prominently available in the reviewed literature, which tends to report on the more toxic 2,3,7,8-substituted congeners or total homologue groups. nih.govenvironment.govt.nzenvironment.govt.nz

Table 1: PCDF Concentrations in New Zealand Estuaries

| Matrix | Concentration Range (ng I-TEQ kg⁻¹ DW) | Notes |

|---|---|---|

| Sediment | 0.081 - 2.71 | Concentrations include half the limit of detection (LOD) for non-detectable congeners. |

| Shellfish | 0.015 - 0.26 | Concentrations are on a wet weight (WW) basis and include half LOD values. |

Source: Ministry for the Environment, New Zealand. environment.govt.nz Data represents total toxic equivalence (I-TEQ) for PCDDs/PCDFs and does not specify this compound concentrations.

3.1.3. Soil and Sediment ConcentrationsSoil and sediment act as significant sinks for PCDFs. Contamination is often linked to the historical use of pentachlorophenol (B1679276) (PCP), a wood preservative and biocide. scirp.orgscirp.org Technical grade PCP contains various impurities, including a range of PCDF congeners. scirp.org Consequently, soil and sediment near former wood treatment facilities or other sites where PCP was heavily used can show elevated levels of PCDFs. scirp.org The PCDF profile in these contaminated materials is often dominated by higher chlorinated congeners like octachlorodibenzofuran (OCDF), but lower chlorinated congeners are also present. scirp.orgscirp.org While the presence of trichlorodibenzofurans in PCP-related contamination is acknowledged, specific concentration values for the 2,4,6- isomer are not detailed in the provided research.

Congener Profiles and Isomer Specificity in Environmental Samples

The relative abundance of different PCDF congeners, known as the congener profile, can serve as a fingerprint to help identify the source of contamination. scirp.orgnih.gov For instance, the PCDF profile associated with PCP is distinct and characterized by a progressive increase in concentration with the degree of chlorination, with octachlorodibenzofuran typically being the most abundant congener. scirp.orgscirp.org

Distinguishing between different isomers, such as the various trichlorodibenzofuran congeners, is crucial for source tracking and risk assessment. nih.gov This requires high-resolution analytical techniques like high-resolution gas chromatography/mass spectrometry (HRGC/MS). nih.gov While many environmental studies focus on the 2,3,7,8-substituted congeners, a full isomer-specific analysis can provide valuable information. For example, the presence of non-2,3,7,8-substituted congeners like this compound in a sample could point towards specific sources, such as impurities in certain chlorinated herbicides, that have a different formation pathway than the PCDFs generated during combustion. nih.gov

Global and Regional Distribution Patterns of PCDFs

The global distribution of PCDFs is not uniform. Higher concentrations are typically found in industrialized regions and areas with specific historical sources of contamination. nih.gov For instance, analyses of aquatic species have indicated PCDF contamination in the Baltic Sea and the Great Lakes, with congener profiles suggesting links to PCBs and chlorophenols. nih.gov

Conversely, regions with low industrialization and limited historical use of relevant chemicals tend to have very low background levels of PCDFs. The environmental surveys conducted in New Zealand exemplify such a case, where PCDF concentrations in rivers and estuaries were found to be markedly lower than in more developed countries. environment.govt.nzenvironment.govt.nz The distribution pattern of any single congener, including this compound, is expected to follow these broader trends, being more prevalent in areas impacted by specific sources like PCP or certain herbicide manufacturing byproducts.

Environmental Fate and Transformation Mechanisms of 2,4,6 Trichlorodibenzofuran

Photochemical Degradation Pathways

Photodegradation is a recognized transformation pathway for many chlorinated aromatic compounds. This process can occur through direct absorption of light (direct photolysis) or through reactions with photochemically produced reactive species sensitized by other substances in the water, such as dissolved organic matter (DOM) (indirect photolysis). For PCDFs in general, photolysis primarily proceeds via reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Studies on other isomers, such as 2,8-dichlorodibenzofuran (B1206507) and octachlorodibenzofuran, confirm that dechlorination is a key reaction, leading to the formation of less chlorinated dibenzofurans and, upon prolonged irradiation, potentially polymeric products. nih.gov However, specific studies detailing the direct aqueous photolysis kinetics, quantum yields, and identified photoproducts for the 2,4,6-trichloro isomer are absent from the available literature.

Similarly, while the influence of DOM on the photoreactivity of pollutants is a well-studied field, with DOM capable of both enhancing degradation through photosensitization and inhibiting it via light screening or quenching of reactive species, no specific research has been published on its effects on 2,4,6-Trichlorodibenzofuran. mdpi.comrsc.orgnih.gov The mechanistic details of photoreduction, reductive dechlorination, and any potential photo-induced C-O cleavage for this specific compound remain uninvestigated.

Microbial Degradation Mechanisms

Microbial degradation is a critical process in the environmental breakdown of persistent organic pollutants. For chlorinated dibenzofurans, aerobic biodegradation is typically initiated by bacteria that possess powerful dioxygenase enzymes. These enzymes insert two oxygen atoms into the aromatic ring, leading to ring cleavage and subsequent degradation. nih.gov Research on bacteria like Sphingomonas sp. and Terrabacter sp. has shown capabilities to degrade various mono-, di-, and trichlorinated dibenzofurans. nih.gov The common pathway involves an initial dioxygenolytic attack, often on the non-chlorinated ring, which can lead to the formation of chlorinated salicylic (B10762653) acids or catechols.

Despite these general insights, specific studies focusing on the aerobic biodegradation of this compound are not available. The specific enzymes, microbial strains, metabolic pathways, and degradation rates for this isomer have not been documented.

Anaerobic Biodegradation Processes

Under anaerobic conditions, such as those found in deep sediments and certain groundwater environments, a different set of microbial processes governs the fate of PCDFs. The primary mechanism is reductive dechlorination.

Reductive dechlorination is a respiratory process used by certain anaerobic microorganisms where the chlorinated compound serves as a terminal electron acceptor. frtr.gov In this process, a chlorine atom on the PCDF molecule is removed and replaced with a hydrogen atom, a reaction known as dehalogenation or halorespiration. frtr.govresearchgate.net

Characterization of Anaerobic Microbial Consortia

The transformation of polychlorinated dibenzofurans (PCDFs), including this compound, in anaerobic environments is primarily driven by microbial reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic structure, which can lead to the formation of less chlorinated and often less toxic daughter products.

Research on contaminated sediments has demonstrated the presence of indigenous microbial consortia capable of dechlorinating PCDF congeners. nih.gov Studies involving the model compound 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) in sediments from the Kymijoki River, Finland, have elucidated specific dechlorination pathways. In these sediment microcosms, the primary degradation route was the removal of a chlorine atom to form 1,3,4-trichlorodibenzofuran, which was subsequently dechlorinated to 1,3-dichlorodibenzofuran. nih.gov This indicates a preferential removal of chlorine atoms from specific positions on the dibenzofuran (B1670420) molecule.

The microorganisms responsible for these transformations are believed to be organohalide-respiring bacteria. researchgate.net This group of bacteria uses chlorinated compounds as electron acceptors in their respiratory chain, a process known as dehalorespiration. Evidence from studies on other organohalide pollutants, such as polychlorinated biphenyls (PCBs) and chlorinated benzenes, suggests that bacteria from the genus Dehalococcoides are often implicated in these dechlorination reactions. researchgate.net While not yet definitively identified for this compound, it is hypothesized that similar consortia, potentially including Dehalococcoides species, are the key agents responsible for its anaerobic transformation in sediments.

Table 1: Characteristics of Anaerobic Consortia Involved in PCDF Dechlorination

| Microbial Group | Metabolic Process | Key Genera (Hypothesized) | Observed Transformation Example | Significance |

|---|---|---|---|---|

| Organohalide-Respiring Bacteria | Reductive Dechlorination (Dehalorespiration) | Dehalococcoides | 1,2,3,4-TeCDF → 1,3,4-TrCDF → 1,3-DiCDF | Primary mechanism for natural attenuation of PCDFs in anaerobic sediments. |

Sorption and Desorption Dynamics in Environmental Media

The movement and partitioning of this compound in the environment are largely governed by its sorption and desorption behavior in contact with solid media like soil and sediment. As a hydrophobic organic compound, it exhibits a strong tendency to sorb to particulate matter, particularly the organic carbon fraction.

Desorption, the process by which the compound is released from the solid matrix back into the water phase, is often slow and can be rate-limiting for other fate processes like biodegradation and bioavailability. umass.edu The desorption kinetics for persistent organic pollutants are often biphasic, with a fraction that desorbs relatively quickly and another fraction that is released very slowly, being sequestered within the matrix of the soil or sediment organic matter. umass.edu

Table 2: Relationship Between Koc and Environmental Mobility for Hydrophobic Compounds

| Log Koc Range | Mobility Classification | Environmental Behavior | Inferred Behavior of this compound |

|---|---|---|---|

| < 2.7 | High | Compound is mobile and likely to leach. | Expected to be in the "Slight to Immobile" range due to its hydrophobic, polychlorinated structure. Strongly associates with organic matter in soils and sediments. |

| 2.7 - 3.5 | Moderate | Compound has intermediate mobility. | |

| > 3.5 | Slight to Immobile | Compound is strongly sorbed and has low mobility. |

Bioavailability and Bioaccumulation Kinetics in Ecosystems

The strong sorption of this compound to sediments directly influences its bioavailability and subsequent entry into ecological food webs.

Sediment-Water Partitioning and Bioavailability Assessments

The concept of equilibrium partitioning is central to understanding the bioavailability of sediment-associated contaminants. ca.gov According to this principle, the concentration of the freely dissolved chemical in the sediment pore water, rather than the total concentration sorbed to the sediment, is the primary driver of uptake and toxicity to benthic organisms. Due to its high hydrophobicity and correspondingly high Koc value, this compound is expected to be predominantly partitioned to the sediment organic carbon, resulting in very low pore water concentrations.

The Biota-to-Sediment Accumulation Factor (BSAF) is a key parameter used to assess the bioavailability of a chemical from sediment to an organism. It is the ratio of the lipid-normalized concentration in the organism to the organic carbon-normalized concentration in the sediment. Studies on the polychaete Hediste diversicolor have shown that for PCDFs, the BSAF tends to decrease as the lipophilicity (log Kow) of the congener increases. frontiersin.org This suggests that despite being highly lipophilic, the most heavily chlorinated and hydrophobic congeners may be less bioavailable from sediment, possibly due to extremely strong sorption that limits their release into the pore water where they can be taken up by organisms. frontiersin.org

Table 3: Biota-to-Sediment Accumulation Factors (BSAF) for PCDF Congeners in Hediste diversicolor

| PCDF Congener | BSAF Value Range |

|---|---|

| 2,3,7,8-TCDF | up to 11.13 |

| Hepta- and Octa-chlorinated congeners | ~0.003 - 0.02 |

Trophic Transfer and Food Web Dynamics

Once bioavailable, this compound has the potential to bioaccumulate in organisms and biomagnify through food webs. Bioaccumulation refers to the net uptake of a chemical from all sources (water, diet, sediment), while biomagnification is the process whereby the concentration of the chemical increases in organisms at successively higher trophic levels.

The potential for a chemical to biomagnify is often related to its lipophilicity (log Kow) and resistance to metabolic degradation. oup.com For many persistent organic pollutants, higher log Kow values lead to greater biomagnification. However, the relationship for PCDDs and PCDFs can be more complex. Some research has indicated that for these compounds, biomagnification factors (BMFs) may be higher for less hydrophobic congeners. researchgate.net This could be due to factors like reduced membrane transport efficiency or different metabolic pathways for the super-hydrophobic compounds.

Nonetheless, the general class of PCDFs is recognized as bioaccumulative. For regulatory and risk assessment purposes, a default fish bioaccumulation factor (BAF) of 300,000 L/kg has been recommended for the category of polychlorinated dibenzo-p-dioxins and furans. ca.gov Studies in aquatic food webs have confirmed that PCDD/Fs can be found at concentrations in organisms that are orders of magnitude higher than what would be predicted based on equilibrium with the surrounding sediment, highlighting the critical role of trophic transfer in their accumulation. researchgate.net

Advanced Analytical Methodologies for 2,4,6 Trichlorodibenzofuran Research

Sample Collection and Preparation Strategies for Complex Environmental Matrices

Effective sample collection and preparation are foundational to the reliable analysis of 2,4,6-Trichlorodibenzofuran. These initial steps are critical for isolating the target analyte from complex environmental samples and minimizing interferences that could compromise analytical results.

Environmental Sampling Techniques (e.g., Air, Water, Soil, Sediment, Biota)

The strategy for collecting samples of this compound is dictated by the environmental medium being investigated.

For air sampling , high-volume samplers are commonly employed to draw large volumes of air through a filter and a solid sorbent trap. epa.gov The filter captures particle-bound compounds, while the sorbent, often polyurethane foam (PUF) or a combination of PUF and XAD-2 resin, traps the gaseous-phase this compound. epa.govnih.gov This approach allows for the determination of the compound in both phases of the atmosphere. nih.gov Low-volume personal air samplers can also be utilized for specific exposure assessments. frontiersin.org

Water samples are typically collected in clean, amber glass bottles to prevent photodegradation. Depending on the research objectives, grab samples or composite samples may be taken. To ensure the integrity of the sample, it is crucial to minimize headspace in the collection bottle and to cool the samples immediately to 4°C to inhibit microbial activity.

Soil and sediment sampling often involves the use of stainless steel corers or augers to obtain representative samples from various depths. frontiersin.org The heterogeneous nature of these matrices necessitates the collection of multiple subsamples, which are then homogenized to create a composite sample. Samples are stored in glass jars and frozen until analysis to prevent degradation of the analyte.

Biota samples , such as fish or other aquatic organisms, are collected to assess bioaccumulation. frontiersin.orgepa.gov Specific tissues, like muscle or liver, are often targeted for analysis. Samples should be wrapped in aluminum foil, placed in sealed bags, and frozen immediately to preserve their integrity. epa.gov Biota-sediment accumulation factors (BSAFs) are often calculated to understand the transfer of the compound from sediment to organisms. researchgate.netcapes.gov.br

Table 1: Environmental Sampling Techniques for this compound

Environmental Matrix Sampling Equipment Key Considerations Air High-volume air samplers with filters and sorbent traps (e.g., PUF, XAD-2) Separation of particle-bound and gaseous phases. epa.govnih.gov Water Amber glass bottles Minimize headspace, immediate cooling to 4°C. Soil/Sediment Stainless steel corers or augers Collection of composite samples to address heterogeneity, freezing for preservation. Biota Appropriate collection tools for the target organism Target specific tissues, immediate freezing. epa.gov

Extraction and Cleanup Procedures

Following collection, this compound must be extracted from the sample matrix and purified to remove interfering compounds.

A variety of solvent extraction techniques are employed, with the choice depending on the sample matrix and laboratory resources.

Liquid-Liquid Extraction (LLE) is a conventional method where the sample is partitioned between two immiscible solvents to transfer the analyte into the organic phase.

Solid-Phase Extraction (SPE) is a widely used technique that involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of solvent. This method is valued for its efficiency and reduced solvent consumption compared to LLE.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.govnih.govncsu.edu This technique can significantly reduce extraction times and solvent volumes. nih.gov For instance, MAE has been optimized for the extraction of 2,4,6-trichloroanisole, a structurally related compound, from cork stoppers. nih.gov

Ultrasound-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. nih.govmdpi.com The collapse of these bubbles enhances solvent penetration into the sample matrix, improving extraction efficiency. nih.gov UAE is considered an environmentally friendly technique. nih.gov

In recent years, microextraction techniques have gained popularity due to their minimal solvent usage, high enrichment factors, and simplicity.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. nih.govnih.govresearchgate.net The fine droplets of the extraction solvent provide a large surface area for efficient extraction of the analyte. nih.gov

Cloud-Point Extraction (CPE) is an environmentally friendly method that utilizes the property of non-ionic or zwitterionic surfactants to form micelles in an aqueous solution. mdpi.comnih.govchromatographyonline.com Above a certain temperature, known as the cloud-point temperature, the surfactant solution separates into a small, surfactant-rich phase that contains the extracted analyte. mdpi.comchromatographyonline.com This technique is recognized for its simplicity, low cost, and safety. mdpi.com

After extraction, the sample extract often contains co-extracted interfering compounds that must be removed prior to instrumental analysis.

Multi-layer silica (B1680970) gel columns are commonly used for cleanup. These columns can be packed with different layers of modified silica, such as acid- or base-impregnated silica and silver nitrate-impregnated silica, to remove various types of interferences. cloudfront.netlcms.czglsciences.com

Florisil® , a magnesium silicate (B1173343) adsorbent, is effective for the cleanup of chlorinated hydrocarbons. gcms.czitesm.mxepa.govgeorgia.govepa.gov It is used in column chromatography to separate the target analytes from polar interfering compounds. gcms.cz

Activated carbon can be used to adsorb planar molecules like dibenzofurans. nih.gov This property is particularly useful for fractionating different classes of compounds.

Table 2: Comparison of Extraction and Cleanup Techniques

Technique Principle Advantages Disadvantages Solvent Extraction (LLE, SPE, MAE, UAE) Partitioning of the analyte between the sample matrix and a solvent. Well-established, versatile. MAE and UAE offer reduced time and solvent use. nih.govnih.gov Can be time-consuming and require significant solvent volumes. Microextraction (DLLME, CPE) Extraction into a very small volume of solvent or surfactant phase. Minimal solvent consumption, high enrichment factors, rapid. nih.govmdpi.com Can be sensitive to matrix effects. Matrix Cleanup (Silica Gel, Florisil®, Activated Carbon) Adsorption chromatography to remove interfering compounds. Effective removal of a wide range of interferences. cloudfront.netgcms.cznih.gov Can be labor-intensive and may lead to analyte loss if not optimized.

Chromatographic Separation Techniques for Congener Specific Analysis

Due to the presence of multiple trichlorodibenzofuran isomers in environmental samples, congener-specific analysis is crucial for accurate risk assessment. High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is the gold standard for this purpose. nih.govchromatographyonline.comdoi.orgnih.gov

Capillary columns with various stationary phases are used to achieve the necessary separation of the different isomers. nih.govdoi.org The choice of stationary phase is critical for resolving closely eluting congeners. chromatographyonline.com For instance, a 5% phenyl-methylpolysiloxane stationary phase is commonly used for the analysis of dioxins and furans. chromatographyonline.com The gas chromatograph's temperature program is carefully optimized to maximize the resolution between isomers.

Mass spectrometry provides sensitive and selective detection. High-resolution mass spectrometry (HRMS) is often employed to differentiate the target analytes from isobaric interferences. nih.gov The instrument is typically operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.

Table 3: Key Parameters for Chromatographic Separation of this compound

Parameter Typical Specification Importance Chromatographic Technique High-Resolution Gas Chromatography (HRGC) Provides the necessary separation power for complex isomer mixtures. chromatographyonline.com Column Stationary Phase e.g., 5% Phenyl-methylpolysiloxane Critical for achieving selectivity between different trichlorodibenzofuran congeners. chromatographyonline.com Detector Mass Spectrometry (MS), often High-Resolution (HRMS) Offers high sensitivity and selectivity for unambiguous identification and quantification. nih.gov Ionization Mode Electron Impact (EI) Provides characteristic fragmentation patterns for structural confirmation. Data Acquisition Mode Selected Ion Monitoring (SIM) Enhances sensitivity and reduces interference from matrix components.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) is a cornerstone technique for the analysis of polychlorinated dibenzofurans (PCDFs), including this compound. nih.gov Its high resolving power is essential for separating complex isomer groups. nih.gov When coupled with a high-resolution mass spectrometer (HRMS), HRGC provides the selectivity and sensitivity required for identifying and quantifying specific congeners, even at trace levels. nih.gov

Column Selection and Optimization for Isomer Separation

The choice of capillary column is a critical factor in achieving the necessary separation of PCDF isomers. nih.gov The polarity of the stationary phase dictates the column's selectivity. nih.gov For comprehensive PCDF analysis, a combination of columns with different polarities is often employed to ensure the separation of all congeners of interest from potential co-eluting isomers. nih.gov

Commonly used stationary phases include non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5), and more polar columns. nih.govewha.ac.kr While a DB-5 column can separate many PCDF congeners, it may not resolve all critical isomer pairs. dioxin20xx.org Therefore, a second, more polar column, such as one with a cyanopropyl stationary phase (e.g., SP-2331 or DB-225), is often used for confirmation. nih.gov The optimization of chromatographic conditions, including temperature programming, carrier gas flow rate, and injection parameters, is essential to maximize the separation efficiency for isomers like this compound. dioxin20xx.org

Table 1: Representative HRGC Columns for this compound Isomer Separation

| Column Type | Stationary Phase Composition | Polarity | Typical Application |

| DB-5ms | 5% Phenyl-methylpolysiloxane | Non-polar | Primary analysis and screening of PCDFs. |

| SP-2331 | Bis(cyanopropyl) polysiloxane | Polar | Confirmatory analysis and separation of co-eluting isomers. |

| DB-225 | 50% Cyanopropylphenyl-methylpolysiloxane | Intermediate-polar | Alternative confirmatory column. |

Retention Time Analysis for Congener Identification

The retention time of a compound in gas chromatography is a characteristic property under a specific set of analytical conditions. phenomenex.com For PCDF congeners, the retention time is influenced by factors such as the degree of chlorination and the substitution pattern on the dibenzofuran (B1670420) backbone. chemrxiv.org Generally, within an isomer group, the elution order is dependent on the planarity and polarity of the molecule, which in turn affects its interaction with the stationary phase. chemrxiv.org

Identifying this compound requires comparing its retention time to that of a certified reference standard analyzed under identical conditions. accustandard.com The use of relative retention times (RRTs), where the retention time of the analyte is expressed relative to an internal standard, can improve the reliability of identification across different analytical runs and instruments by compensating for minor variations in chromatographic conditions. researchgate.net The elution order of trichlorodibenzofuran isomers can vary depending on the polarity of the stationary phase, highlighting the importance of using well-characterized columns and reference materials for accurate congener identification. chemrxiv.org

Table 2: Factors Influencing Retention Time of this compound in HRGC

| Factor | Influence on Retention Time | Rationale |

| Stationary Phase Polarity | Shorter retention on non-polar phases, longer on polar phases. | Based on the "like dissolves like" principle; increased interaction with similar polarity phases. |

| Column Temperature | Higher temperatures lead to shorter retention times. | Increased vapor pressure of the analyte at higher temperatures reduces interaction with the stationary phase. phenomenex.com |

| Carrier Gas Flow Rate | Higher flow rates result in shorter retention times. | The analyte is transported through the column more quickly. phenomenex.com |

| Column Dimensions (Length, I.D.) | Longer columns and smaller internal diameters increase retention times. | Increased interaction with the stationary phase and higher resolution. merckmillipore.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the fractionation and analysis of PCDFs, including this compound, particularly as a sample cleanup and pre-separation step before HRGC-MS analysis. sci-hub.sttandfonline.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. chromatographyonline.com

Reversed-Phase and Normal-Phase Method Development

Both reversed-phase and normal-phase HPLC can be employed for the separation of PCDF isomers. sci-hub.st

Reversed-Phase HPLC: This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., mixtures of water with methanol (B129727) or acetonitrile). chromatographyonline.com In this mode, non-polar compounds like this compound are retained longer. Method development involves optimizing the mobile phase composition to achieve the desired separation of PCDF congeners based on their hydrophobicity. phenomenex.com

Normal-Phase HPLC: This technique uses a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase (e.g., hexane). researchgate.net In normal-phase HPLC, polar compounds are retained more strongly. This mode can be effective for separating PCDF isomers based on differences in their polarity. sci-hub.st A two-step HPLC procedure, involving a normal-phase separation followed by a reversed-phase separation, has been shown to be effective in isolating PCDDs and PCDFs from complex mixtures. sci-hub.st

Mobile Phase Composition and Gradient Optimization

The composition of the mobile phase is a critical parameter in HPLC that controls the retention and selectivity of the separation. chromatographyonline.com

In reversed-phase HPLC , the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used for complex mixtures like PCDF extracts. ionsource.com This allows for the elution of compounds with a wide range of polarities in a reasonable time frame. phenomenex.com Optimization of the gradient profile, including the initial and final mobile phase compositions, the gradient steepness, and the duration, is crucial for resolving closely eluting isomers. ionsource.com

In normal-phase HPLC , the mobile phase is non-polar, often a mixture of solvents like hexane (B92381) with a more polar modifier. researchgate.net A gradient can also be employed by gradually increasing the polarity of the mobile phase to elute more strongly retained polar compounds. sci-hub.st

Table 3: Key Parameters in HPLC Method Development for this compound

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | C18, C8, Phenyl-Hexyl | Silica, Alumina, Cyano |

| Mobile Phase (Solvents) | Water, Acetonitrile, Methanol | Hexane, Isooctane, Dichloromethane |

| Elution Mode | Gradient elution (increasing organic content) | Isocratic or gradient elution (increasing polarity) |

| Optimization Factors | pH of aqueous phase, buffer concentration, organic modifier type | Modifier concentration, solvent choice |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. researchgate.net This results in significantly faster analysis times and improved resolution. While much of the literature focuses on HRGC for PCDF analysis, the principles of UHPLC make it a promising technique for the rapid screening and analysis of this compound. The fundamental principles of reversed-phase and normal-phase chromatography, as well as mobile phase optimization, are directly applicable to UHPLC method development. researchgate.net The primary advantage of UHPLC is the reduction in analysis time without compromising separation efficiency, making it suitable for high-throughput applications.

Spectrometric Detection and Quantification

The accurate detection and quantification of this compound, a compound of significant environmental and toxicological concern, relies on sophisticated spectrometric techniques. These methods offer the high sensitivity and selectivity required to identify and measure this compound in complex matrices.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of halogenated aromatic compounds like this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can determine the mass of an ion with very high precision. nih.gov This capability allows for the determination of the elemental composition of a molecule from its accurate mass, which is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.govnih.gov The high resolving power of HRMS is particularly advantageous in complex environmental samples where numerous co-eluting substances can interfere with the analysis. nih.gov

HRMS can be coupled with various separation techniques, most notably gas chromatography and liquid chromatography, to enhance its analytical power. nih.gov This combination allows for the separation of complex mixtures before the highly accurate mass analysis, providing a robust platform for both targeted and untargeted screening of environmental contaminants. nih.gov

Isotope dilution mass spectrometry is a highly accurate method for the quantification of chemical compounds. The technique involves adding a known amount of an isotopically labeled standard of the target analyte to the sample before processing. For this compound, this would typically involve a standard where one or more of the carbon or chlorine atoms are replaced with their stable isotopes (e.g., ¹³C or ³⁷Cl).

Since the isotopically labeled standard is chemically identical to the native analyte, it behaves similarly during sample extraction, cleanup, and analysis, effectively compensating for any sample loss during these steps. Gas chromatography combined with isotope-dilution mass spectrometry (GC-IDMS) is a powerful tool for the precise quantification of steroids and is applicable to other small molecules as well. koreascience.kr The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is used to calculate the concentration of the analyte in the original sample. This method provides a high degree of accuracy and precision, making it a gold standard for quantitative analysis in environmental and toxicological studies.

Tandem mass spectrometry, or MS/MS, is a powerful technique used for the structural elucidation of molecules. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented through collision-induced dissociation (CID) or other methods. windows.net The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is characteristic of the precursor ion's structure and can be used to identify the compound. nih.govwindows.net

For this compound, MS/MS can provide unambiguous identification by generating a unique fragmentation spectrum. This is particularly useful in distinguishing it from other isomers of trichlorodibenzofuran or other co-eluting chlorinated compounds. The structural information obtained from MS/MS is critical for confirming the identity of the analyte, especially in the absence of a pure analytical standard. nih.govtaylorandfrancis.com

Gas chromatography-mass spectrometry (GC/MS) is a widely used and powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds, including this compound. gcms.cz In GC/MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. hpst.cz The separated components then enter the mass spectrometer, where they are ionized and detected.

The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of certainty in compound identification. acs.orgdoi.org For the analysis of polychlorinated dibenzofurans, high-resolution capillary columns are employed to achieve separation of the various isomers. acs.org The use of high-resolution mass spectrometry with GC further enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace levels of these compounds in environmental matrices. acs.org

Table 1: GC/MS Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 250-300 °C | Ensures complete vaporization of the sample. |

| Column Type | Fused silica capillary column (e.g., DB-5ms) | Provides high-resolution separation of isomers. |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 320 °C) | Allows for the separation of compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

This table presents typical parameters and may vary depending on the specific application and instrumentation.

Liquid chromatography-mass spectrometry (LC/MS) is a versatile analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. news-medical.net It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds that are not amenable to GC/MS. While this compound is amenable to GC/MS, LC/MS can be a valuable tool in certain applications, such as the analysis of complex biological matrices where minimal sample preparation is desired. youtube.com

In LC/MS, the sample is dissolved in a liquid and separated on a column packed with a stationary phase. nih.gov The separated components are then introduced into the mass spectrometer, typically using an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). free.fr Tandem mass spectrometry (LC-MS/MS) is often employed to enhance selectivity and sensitivity, allowing for the detection and quantification of target compounds at very low concentrations. free.frnih.govresearchgate.net

Table 2: LC/MS Parameters for Analysis of Organic Pollutants

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Reversed-phase C18 | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile or methanol) | Allows for the elution of a wide range of compounds. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates ions from the eluting compounds. |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap | Separates ions based on their mass-to-charge ratio. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted analysis | Provides high selectivity and sensitivity for quantification. |

This table presents typical parameters and may vary depending on the specific application and instrumentation.

Resonant Enhanced Multiphoton Ionization Time-of-Flight Mass Spectrometry (REMPI-TOFMS) for Combustion Monitoring

Resonance-enhanced multiphoton ionization time-of-flight mass spectrometry (REMPI-TOFMS) is a highly selective and sensitive technique for the real-time, online monitoring of trace compounds in complex gas mixtures, such as those produced during combustion processes. nih.govresearchgate.net This technique utilizes tunable lasers to selectively ionize target molecules. The ionization process involves the absorption of two or more photons, with at least one of the photons corresponding to a resonant electronic transition in the molecule. rsc.org This resonance condition makes the ionization process highly specific to the target analyte. nih.gov

The ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. The combination of spectroscopic selectivity from REMPI and mass selectivity from TOFMS provides a powerful tool for monitoring the formation of pollutants like polychlorinated dibenzofurans in real-time during incineration and other thermal processes. nih.govresearchgate.netnih.gov This allows for a better understanding of the formation mechanisms and can aid in the development of strategies to minimize their emission.

Spectroscopic Characterization of Metabolites and Photoproducts

The elucidation of the structures of metabolites and photoproducts derived from this compound is crucial for understanding its environmental fate and toxicological profile. Spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools in this characterization process. While specific studies detailing the complete spectroscopic analysis of all metabolites and photoproducts of this compound are limited, research on closely related chlorinated dibenzofurans provides a strong framework for the analytical approaches employed.

Metabolic transformation of chlorinated dibenzofurans in biological systems typically involves hydroxylation, followed by conjugation. The identification of these metabolites relies heavily on a combination of chromatographic separation and spectroscopic detection. High-performance liquid chromatography (HPLC) is often used to isolate metabolites from biological matrices. Subsequent analysis by mass spectrometry provides vital information on the molecular weight and elemental composition of these products. For instance, the metabolic transformation of a related compound, 2-chlorodibenzofuran, in rats led to the identification of hydroxylated metabolites such as 2-chloro-3-hydroxydibenzofuran, 2-chloro-7-hydroxydibenzofuran, and 2-chloro-3,7-dihydroxydibenzofuran. These were identified using a combination of mass spectrometry and NMR spectroscopy.

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of both metabolites and photoproducts. Electron ionization (EI) mass spectra can reveal characteristic fragmentation patterns, including the loss of chlorine atoms and the cleavage of the dibenzofuran ring system, which aid in structure elucidation. The isotopic pattern of chlorine is a key indicator in identifying chlorinated compounds in mass spectra.

The table below illustrates the kind of mass spectrometric data that is critical for the identification of potential metabolites of this compound, based on common metabolic pathways observed for similar compounds.

| Putative Metabolite | Molecular Formula | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |

|---|---|---|---|

| Monohydroxy-trichlorodibenzofuran | C12H4Cl3O2 | 285/287/289 | Loss of CO, loss of Cl, characteristic chlorine isotope pattern |

| Dihydroxy-trichlorodibenzofuran | C12H3Cl3O3 | 301/303/305 | Loss of CO, loss of Cl, loss of H2O, characteristic chlorine isotope pattern |

Photodegradation of chlorinated dibenzofurans in the environment is another important transformation pathway. Research on the photolysis of various polychlorinated dibenzofurans (PCDFs) has shown that reductive dechlorination is a primary degradation mechanism. This process involves the removal of chlorine atoms from the aromatic rings, leading to the formation of less chlorinated dibenzofurans. For example, the irradiation of octachlorodibenzofuran has been shown to yield hepta-, hexa-, and pentachlorodibenzofurans. The identification of these photoproducts is typically achieved using GC-MS, where the molecular ions and isotopic patterns of the resulting congeners are compared to authentic standards.

While obtaining sufficient quantities of metabolites and photoproducts for NMR analysis can be challenging, it provides definitive structural information. ¹H and ¹³C NMR spectroscopy can be used to determine the precise location of hydroxyl groups on the dibenzofuran skeleton and to confirm the positions of the remaining chlorine atoms.

Immunochemical Screening Methods for PCDF Congeners (e.g., Enzyme Immunoassay (EIA), Dioxin-Responsive Chemical Activated Luciferase Gene Expression (DR CALUX))

Immunochemical screening methods offer a rapid and cost-effective approach for the preliminary analysis of PCDF congeners in a large number of samples. These methods are based on the specific binding of antibodies or cellular receptors to the target analytes and are particularly useful for identifying samples that may require further investigation with more sophisticated instrumental techniques like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

Enzyme Immunoassay (EIA)

Enzyme Immunoassay (EIA), also known as enzyme-linked immunosorbent assay (ELISA), is a widely used immunochemical technique for the detection of dioxins and related compounds, including PCDFs. nih.gov The principle of a competitive EIA for PCDF detection involves the competition between the PCDF congeners in a sample and a known amount of an enzyme-labeled PCDF derivative for a limited number of binding sites on PCDF-specific antibodies immobilized on a solid support (e.g., a microplate well). After an incubation period, the unbound components are washed away, and a substrate is added that reacts with the enzyme to produce a measurable signal, typically a color change. The intensity of the signal is inversely proportional to the concentration of PCDFs in the sample.

A key performance characteristic of an EIA is its cross-reactivity, which describes the ability of the antibody to bind to compounds structurally related to the target analyte. The cross-reactivity of an immunoassay for PCDFs will vary depending on the specific antibody used and the congener being tested. Generally, antibodies are raised against a specific PCDF congener, and their affinity for other congeners will differ.

The following interactive table provides a representative example of the cross-reactivity of a polyclonal antibody-based EIA for various PCDF congeners, with the reactivity of 2,3,7,8-TCDD often set as the reference.

| PCDF Congener | Relative Cross-Reactivity (%) |

|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 80-120 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 50-90 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 100-150 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 20-60 |

Dioxin-Responsive Chemical Activated Luciferase Gene Expression (DR CALUX)

The DR CALUX bioassay is a cell-based method for the detection of dioxin-like compounds, including PCDFs. usgs.gov This assay utilizes genetically modified cell lines, typically rat hepatoma (H4IIE) cells, that contain a firefly luciferase reporter gene under the control of dioxin-responsive elements (DREs). usgs.gov When dioxin-like compounds, such as this compound, enter the cells, they bind to the aryl hydrocarbon receptor (AhR). usgs.gov This ligand-receptor complex then translocates to the nucleus and binds to the DREs, activating the transcription of the luciferase gene. usgs.gov The amount of light produced upon the addition of a substrate (luciferin) is proportional to the concentration of dioxin-like compounds in the sample. usgs.gov

The results of the DR CALUX assay are typically expressed as bioanalytical equivalents (BEQs) relative to a standard, most commonly 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). The relative potency (REP) of a specific congener in the DR CALUX assay is a measure of its ability to induce a response compared to 2,3,7,8-TCDD. These REPs can differ from the internationally recognized toxic equivalency factors (TEFs) that are based on a broader range of toxicological endpoints.

The table below presents typical REP values for several PCDF congeners in the DR CALUX bioassay.

| PCDF Congener | Relative Potency (REP) |

|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | 0.6 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.05 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 1.1 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.2 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |

Both EIA and DR CALUX are valuable screening tools that provide an integrated measure of the total PCDF-like activity in a sample. They are particularly useful for prioritizing samples for confirmatory analysis, thereby reducing the time and cost associated with comprehensive environmental monitoring programs.

Molecular Interaction and Mechanistic Studies of 2,4,6 Trichlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding Affinity Studies

The biological and toxic effects of PCDFs are predominantly mediated through their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. unimib.itnih.gov The affinity of a specific PCDF congener for the AhR is a primary determinant of its potential to elicit downstream effects.

In Vitro Receptor Binding Assays

Competitive Ligand Binding Analysis

Competitive ligand binding analysis is a common in vitro method used to determine the relative affinity of a compound for a receptor. In this assay, the compound of interest is used to compete against a radiolabeled ligand with high, known affinity for the AhR, typically [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD). nih.gov The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, providing a measure of its relative binding affinity.

While specific competitive binding data for 2,4,6-TCDF is not available, studies on related compounds demonstrate the methodology. For instance, various 6-substituted-1,3,8-trichlorodibenzofurans have been analyzed this way to determine their avidities for the Ah receptor. nih.gov Based on established SAR principles, it is predicted that 2,4,6-TCDF would be a very weak competitor against [³H]TCDD, exhibiting a high IC50 value and thus, a very low relative binding affinity.

Structure-Activity Relationships (SAR) for AhR Interaction

The affinity of PCDFs for the AhR is highly dependent on the number and position of chlorine atoms on the dibenzofuran (B1670420) backbone. nih.govnih.gov High-affinity binding is strongly associated with a specific set of structural criteria:

Lateral Substitution: Chlorine atoms at positions 2, 3, 7, and 8 are critical for high-affinity binding. These positions allow the molecule to adopt a planar or near-planar conformation that fits within the binding pocket of the AhR.

Number of Chlorine Atoms: Generally, congeners with four to six chlorine atoms, particularly in the lateral positions, exhibit the highest affinity.

Absence of Peri-position Substitution: Chlorine atoms at positions 1, 4, 6, and 9 can hinder the planarity of the molecule, often reducing its binding affinity.

2,4,6-Trichlorodibenzofuran possesses chlorine atoms at two peri-positions (4 and 6) and lacks the crucial lateral substitutions at positions 3, 7, and 8. This substitution pattern deviates significantly from the requirements for high-affinity binding. Therefore, according to established SAR models, 2,4,6-TCDF is expected to have a very low binding affinity for the Aryl Hydrocarbon Receptor. nih.govnih.gov

| Compound | Chlorine Positions | Lateral Positions Substituted (2,3,7,8) | Peri-Positions Substituted (1,4,6,9) | Known/Predicted AhR Affinity |

|---|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 2, 3, 7, 8 | Yes (all) | No | High (Potent Agonist) |

| 6-Methyl-1,3,8-trichlorodibenzofuran (B56152) | 1, 3, 8 (+ 6-Methyl) | Yes (partial) | Yes (1) | Low to Moderate (Partial Antagonist) |

| This compound | 2, 4, 6 | Yes (partial) | Yes (4, 6) | Predicted Very Low |

Characterization of Agonist and Antagonist Properties

Upon binding to the AhR, a ligand can act as an agonist, initiating the downstream transcriptional events, or as an antagonist, blocking the receptor from being activated by agonists. medchemexpress.com Some compounds can act as partial agonists/antagonists, weakly activating the receptor while also inhibiting the binding of more potent agonists. aacrjournals.org

There is no direct experimental evidence characterizing 2,4,6-TCDF as an AhR agonist or antagonist. However, its structural features provide clues.

Agonist Potential: Given its predicted very low binding affinity, it is highly unlikely that 2,4,6-TCDF is a potent AhR agonist. Potent agonism is strongly correlated with high-affinity binding. nih.gov

Antagonist Potential: Some AhR ligands with low intrinsic efficacy can act as antagonists by occupying the receptor's binding site without triggering the full conformational change required for activation, thereby preventing agonists from binding. nih.govnih.gov Studies on compounds like 6-methyl-1,3,8-trichlorodibenzofuran show that substitution in non-lateral positions can lead to partial antagonist activity. nih.gov It is plausible that 2,4,6-TCDF could exhibit similar weak antagonist or partial agonist/antagonist behavior, but this remains speculative without direct experimental validation.

Enzyme Induction and Gene Expression Profiling Related to Metabolic Pathways

A primary and well-studied consequence of AhR activation is the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 isozymes CYP1A1 and CYP1A2. nih.govnih.gov

Cytochrome P450 Isozyme Induction Mechanisms (e.g., CYP1A1, CYP1A2)

The canonical mechanism for CYP1A1 and CYP1A2 induction by PCDF-like compounds involves a series of molecular events. unimib.itmedchemexpress.com

Ligand Binding: The PCDF congener enters the cell and binds to the cytosolic AhR complex.

Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.

Dimerization: Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT) protein.

DRE Binding: The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) located in the promoter regions of target genes, including CYP1A1 and CYP1A2.

Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of the target genes, leading to increased mRNA and subsequent protein synthesis of the CYP1A1 and CYP1A2 enzymes.

The potency of a compound to induce these enzymes is directly related to its ability to bind and activate the AhR. The induction of CYP1A1 activity is often measured via the ethoxyresorufin-O-deethylase (EROD) assay. researchgate.netnih.govtandfonline.com Potent AhR agonists like 2,3,7,8-TCDF are powerful inducers of EROD activity at very low concentrations. nih.govnih.gov

Given the predicted very low AhR binding affinity of 2,4,6-TCDF based on its structure, its capacity to induce CYP1A1 and CYP1A2 is expected to be minimal to negligible. It would require significantly higher concentrations to elicit any measurable enzyme induction compared to potent congeners, and it may not be able to induce a maximal response at any achievable concentration.

| Compound | Predicted AhR Affinity | Predicted CYP1A1/CYP1A2 Induction Potency |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | High | High |

| This compound | Very Low | Predicted Very Low / Negligible |

Dioxin Response Element (DRE) Activation Studies

The biological and toxic effects of this compound, like other dioxin-like compounds, are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. wikipedia.org Upon binding to a ligand such as this compound, the AhR undergoes a conformational change, translocates from the cytoplasm into the nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. nih.gov This binding event initiates the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1). nih.gov

The activation of DREs is a hallmark of exposure to AhR agonists and serves as a quantifiable measure of the dioxin-like activity of a compound. While direct experimental studies quantifying the DRE activation specifically by this compound are not extensively available in the reviewed literature, the well-established mechanism for polychlorinated dibenzofurans (PCDFs) allows for a strong inference of its activity. The potency of a specific PCDF congener to induce DRE-mediated gene expression is highly correlated with its affinity for the AhR.

Reporter gene assays are commonly employed to assess DRE activation. In these assays, cells are transfected with a plasmid containing a DRE sequence linked to a reporter gene (e.g., luciferase). The amount of light produced by the luciferase enzyme is proportional to the extent of DRE activation by the test compound. The induction of ethoxyresorufin-O-deethylase (EROD) activity, which is a measure of CYP1A1 enzyme function, is another widely used biomarker for AhR activation and subsequent DRE-mediated gene expression. usgs.gov For various PCDFs, a clear dose-response relationship for EROD induction has been demonstrated. usgs.gov

Given that this compound possesses the structural characteristics of an AhR ligand, it is anticipated to activate DREs and induce the expression of downstream genes in a dose-dependent manner. The magnitude of this activation would be directly related to its binding affinity for the AhR.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for investigating the interactions of compounds like this compound with biological systems and for predicting their environmental fate. These in silico methods provide valuable insights at a molecular level, complementing experimental studies.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in understanding the specific interactions between this compound and the ligand-binding domain (LBD) of the Aryl Hydrocarbon Receptor (AhR). Homology models of the AhR LBD are often constructed due to the lack of a complete experimental crystal structure. nih.gov These models are then used as the target for docking simulations.

In the docking process, the this compound molecule is placed into the binding pocket of the AhR model, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies indicating more favorable interactions. nih.gov

For polychlorinated dibenzofurans (PCDFs) in general, molecular docking studies have revealed that the binding within the AhR LBD is primarily driven by hydrophobic interactions and van der Waals forces between the ligand and the amino acid residues lining the binding pocket. unimib.itnih.gov Key amino acid residues that are often implicated in the binding of dioxin-like compounds include those that are part of the hydrophobic pocket within the PAS-B domain of the receptor. unimib.it

While specific docking studies detailing the precise interactions of this compound were not prominently found in the reviewed literature, the general principles derived from studies on other PCDFs would apply. The planarity of the dibenzofuran ring system and the positions of the chlorine atoms are critical determinants of how well the molecule fits into the binding pocket and the strength of the resulting interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development for AhR Binding

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For dioxin-like compounds, QSAR models are extensively used to predict their binding affinity to the AhR and, consequently, their toxic potency. researchgate.net These models are built upon the principle that the structural, electronic, and physicochemical properties of a molecule determine its interaction with the AhR.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known AhR binding affinities. These descriptors can include:

Electronic properties: such as atomic charges and dipole moments.

Steric properties: related to the size and shape of the molecule.

Hydrophobicity: often represented by the octanol-water partition coefficient (logP).

Topological indices: which describe the connectivity of atoms within the molecule.

Statistical methods, such as multiple linear regression, are then used to develop an equation that best correlates the molecular descriptors with the observed AhR binding affinity. kg.ac.rs

QSAR studies on PCDFs have consistently shown that the planarity of the molecule and the substitution pattern of the chlorine atoms are crucial for high-affinity binding to the AhR. nih.govhoustonmethodist.org The presence of chlorine atoms in the lateral positions (2, 3, 7, and 8) is a key determinant of high potency.

Based on these models, a Toxic Equivalency Factor (TEF) can be predicted for congeners that have not been tested experimentally. wikipedia.orgcdc.gov The TEF expresses the toxicity of a dioxin-like compound relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1. wikipedia.org While a specific experimentally derived or QSAR-predicted TEF for this compound was not identified in the reviewed literature, QSAR models for PCDFs provide the framework for such a prediction. usgs.gov

Prediction of Environmental Fate Parameters

Computational models are widely used to predict the environmental fate of chemicals, providing estimates of key physicochemical properties that govern their distribution and persistence in the environment. nih.gov Software packages like the Estimation Program Interface (EPI) Suite™ are commonly used for this purpose. nih.govepa.gov For this compound, the following environmental fate parameters can be predicted:

| Parameter | Description | Predicted Value Range for Trichlorodibenzofurans |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Indicates the tendency of a chemical to partition between an organic phase (octanol, representing lipids in organisms) and an aqueous phase. Higher values suggest a greater potential for bioaccumulation. epa.gov | High (e.g., > 4) |

| Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | Measures the tendency of a chemical to adsorb to soil and sediment organic matter. Higher values indicate less mobility in the environment. epa.gov | High |

| BCF (Bioconcentration Factor) | Represents the ratio of a chemical's concentration in an aquatic organism to its concentration in the surrounding water at steady state. It is a key indicator of a substance's potential to accumulate in the food chain. nih.gov | High |

| Environmental Persistence | Refers to the length of time a chemical remains in the environment before being broken down by physical, chemical, or biological processes. juniperpublishers.comresearchgate.net | Predicted to be persistent |

These predicted values suggest that this compound is likely to be persistent in the environment, with a strong tendency to partition into soil, sediment, and biota, indicating a potential for bioaccumulation.

Remediation and Treatment Technologies for 2,4,6 Trichlorodibenzofuran Contamination

Biological Remediation Approaches

Biological remediation utilizes the metabolic capabilities of microorganisms and their enzymes to break down contaminants. mdpi.com This approach is considered an environmentally beneficial and often cost-effective alternative to traditional physical and chemical methods. iastate.edu

Bioremediation strategies are broadly categorized as in-situ or ex-situ, depending on where the treatment occurs. iastate.edu

In-Situ Bioremediation : This method involves treating the contaminated material in its original location. epa.gov It is generally less expensive than ex-situ techniques as it avoids the costs and risks associated with excavation and transportation of contaminated soil or water. weebly.comvertasefli.co.uk In-situ techniques are often preferred for their minimal disturbance to the site. vertasefli.co.uk However, their effectiveness can be limited in certain soil types, such as dense clays (B1170129), where the even distribution of oxygen and nutrients is challenging, and the process may be slower. weebly.com

Ex-Situ Bioremediation : This approach requires the excavation of contaminated soil or the pumping of groundwater to be treated in a controlled, above-ground environment. epa.gov Ex-situ methods, such as slurry-phase bioreactors or solid-phase treatments like biopiles, offer greater control over environmental conditions (e.g., temperature, pH, nutrient levels). weebly.com This control can lead to faster and more uniform treatment, making it suitable for a wider range of contaminants and soil types. weebly.com

| Parameter | In-Situ Bioremediation | Ex-Situ Bioremediation |

| Location of Treatment | Contaminated site (subsurface) iastate.edu | Off-site or above-ground iastate.edu |

| Cost | Generally lower; no excavation costs weebly.com | Higher due to excavation and transport weebly.com |

| Site Disturbance | Minimal vertasefli.co.uk | High (excavation required) weebly.com |

| Control | More difficult to control conditions weebly.com | Easier to control and optimize weebly.com |